2-(4-Tosylpiperazin-1-yl)ethanol

説明

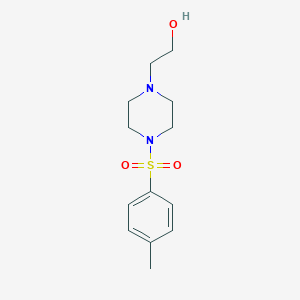

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-12-2-4-13(5-3-12)19(17,18)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAGYOKCNZTDQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355308 | |

| Record name | 2-[4-(4-Methylbenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16017-64-4 | |

| Record name | 2-[4-(4-Methylbenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 2 4 Tosylpiperazin 1 Yl Ethanol

Historical and Current Synthetic Routes towards 2-(4-Tosylpiperazin-1-yl)ethanol

The synthesis of this compound and related N-heteroalkyl-N'-tosylpiperazines has evolved from multi-step processes to more efficient one-step methodologies.

One-Step Cyclization Approaches for N-Heteroalkyl-N'-tosylpiperazines

A significant advancement in the synthesis of N-heteroalkyl-N'-tosylpiperazines, including the ethanol-substituted variant, is the development of a practical one-step cyclization method. organic-chemistry.orgnih.gov This approach addresses the limitations of traditional methods, which often involve harsh reaction conditions, low yields, and multiple steps. nih.govresearchgate.net

The one-step synthesis utilizes commercially available amines and tosylbis(2-(tosyloxy)ethyl)amine, which can be readily prepared from diethanolamine. acs.org The reaction proceeds under mild conditions and offers moderate to high yields. nih.govacs.org A key advantage of this protocol is the avoidance of protection and deprotection steps that are often necessary in the synthesis of asymmetric piperazine (B1678402) derivatives. acs.org

The reaction mechanism is proposed to be an aliphatic nucleophilic substitution (SN) in the cyclization process. nih.govacs.org Density functional theory (DFT) calculations have supported the favorability of the six-membered ring formation. nih.govacs.org This method's operational simplicity and the use of readily available reactants make it a valuable and scalable solution for producing a variety of piperazine derivatives. organic-chemistry.org

Multistep Synthetic Pathways for this compound Precursors

Historically, the synthesis of piperazine derivatives often involved multistep pathways. These routes, while still relevant in some contexts, can be more time-consuming and less efficient than one-pot approaches. A common multistep synthesis of this compound involves a two-step process:

Tosylation of Piperazine: Piperazine is reacted with tosyl chloride (TsCl) in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758) (DCM). This step yields 1-tosylpiperazine.

Hydroxyethylation: The resulting 1-tosylpiperazine is then reacted with 2-chloroethanol (B45725) or ethylene (B1197577) oxide in a polar aprotic solvent like dimethylformamide (DMF) to introduce the hydroxyethyl (B10761427) group at the N4 position, yielding the final product.

While this stepwise synthesis can produce high-purity products, it involves multiple reaction and purification steps.

Advanced Synthetic Strategies and Optimization for this compound

Recent research has focused on optimizing the synthesis of tosylpiperazines through the use of advanced catalytic systems and the application of green chemistry principles.

Catalytic Systems in the Synthesis of Tosylpiperazines

Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency and selectivity. In the context of piperazine synthesis, various catalytic systems have been explored. For instance, the reductive cyclization of dioximes using heterogeneous catalysts like palladium on charcoal (5%-Pd/C) or Raney® nickel (Ra-Ni) presents a method for constructing the piperazine ring. nih.gov While not directly applied to this compound in the provided information, these catalytic hydrogenation techniques are fundamental in heterocyclic chemistry.

Photoredox catalysis has also emerged as a powerful tool for the C–H functionalization of piperazines, allowing for the introduction of aryl and other groups under mild, visible-light-mediated conditions. mdpi.com This highlights a trend towards more sophisticated catalytic methods in the synthesis and derivatization of piperazine scaffolds.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. nih.gov For the synthesis of this compound, this includes the development of one-pot syntheses, which reduce waste by minimizing purification steps between reactions.

Efforts are being made to replace hazardous solvents like DMF with more environmentally benign alternatives. For instance, the use of cyclopentyl methyl ether has been explored, although it currently results in lower yields due to solubility issues of the intermediates. The use of water as a solvent and the development of solvent-free reaction conditions are also key areas of green chemistry research. mdpi.com Furthermore, the use of efficient catalytic systems, as mentioned previously, aligns with green chemistry principles by reducing energy consumption and improving atom economy. nih.govrsc.org

Derivatization Strategies of the this compound Scaffold

The this compound molecule possesses reactive sites that allow for various derivatization strategies, expanding its utility in medicinal chemistry and materials science.

The hydroxyl group of the ethanol (B145695) moiety can undergo several transformations:

Oxidation: It can be oxidized to form the corresponding aldehyde or ketone.

Esterification: Reaction with carboxylic acids or their derivatives can yield esters.

Etherification: Formation of ethers is possible through reactions like the Williamson ether synthesis.

The tosyl group, being a good leaving group, can be substituted by other functional groups. Additionally, the piperazine ring itself can be further functionalized. For instance, chain extension of the piperazine ring has been demonstrated in the synthesis of other piperazine derivatives. mdpi.com

These derivatization strategies allow for the fine-tuning of the molecule's properties, such as its lipophilicity, which can be crucial for its biological activity and pharmacokinetic profile.

The Chemistry of this compound: A Synthetic and Functional Group Exploration

The compound this compound is a notable chemical entity within the broader class of piperazine derivatives. Its structure, featuring a piperazine core substituted with a tosyl group and a hydroxyethyl chain, presents multiple avenues for chemical modification. This article delves into the synthetic methodologies for its preparation and explores the chemical transformations possible at its distinct functional moieties: the ethanol group, the piperazine ring, and the tosyl group.

1 Functionalization of the Ethanol Moiety

The primary alcohol of the 2-hydroxyethyl side chain in this compound is a key site for further chemical elaboration. This hydroxyl group can undergo a variety of well-established transformations to yield a diverse range of derivatives.

Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, mild oxidizing agents would favor the formation of the corresponding aldehyde, 2-(4-tosylpiperazin-1-yl)acetaldehyde. Stronger oxidation conditions would lead to the formation of 2-(4-tosylpiperazin-1-yl)acetic acid.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a variety of carboxylic acids, acid chlorides, or acid anhydrides. This reaction is typically carried out in the presence of a catalyst, such as a strong acid or a coupling agent. For example, reaction with acetic anhydride (B1165640) would yield 2-(4-tosylpiperazin-1-yl)ethyl acetate.

Etherification: The formation of an ether linkage is another common transformation. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, can be employed. For instance, treatment with sodium hydride and methyl iodide would produce 1-(2-methoxyethyl)-4-tosylpiperazine.

A study on related 1-(2-hydroxyethyl)piperazine derivatives demonstrated their successful alkylation with epibromohydrin, showcasing the reactivity of the hydroxyl group in forming new C-O bonds. fiu.edu

2 Modifications and Substitutions on the Piperazine Ring

The piperazine ring in this compound possesses a secondary amine at the N4 position, which is a prime site for further functionalization. The electron-withdrawing nature of the tosyl group at the N1 position deactivates this secondary amine to some extent, but it still retains sufficient nucleophilicity to participate in a range of reactions.

N-Alkylation: The secondary amine can be alkylated using various alkylating agents, such as alkyl halides or through reductive amination. For instance, reaction with an alkyl bromide in the presence of a base can introduce a new alkyl group at the N4 position. nih.gov A general procedure for the alkylation of N-acetylpiperazine, a related compound, involves the use of an alkyl halide and a base like potassium carbonate. rsc.org This methodology can be adapted for the N-alkylation of 1-tosylpiperazine derivatives.

N-Acylation: The secondary amine can be acylated with acid chlorides or anhydrides to form amides. This reaction typically proceeds readily, often in the presence of a base to neutralize the hydrogen halide byproduct.

N-Arylation: The introduction of an aryl group at the N4 position can be achieved through methods such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple the amine with an aryl halide.

The ability to selectively functionalize the N4 position is crucial in the synthesis of a wide array of biologically active molecules, as it allows for the introduction of diverse substituents that can modulate the compound's properties.

3 Alterations to the Tosyl Group and Its Impact on Synthesis

The tosyl (p-toluenesulfonyl) group in this compound serves a dual purpose. It acts as a protecting group for the N1 nitrogen of the piperazine ring, preventing its reaction during the functionalization of the N4 nitrogen or the ethanol moiety. Additionally, its electron-withdrawing nature influences the reactivity of the rest of the molecule. The ability to remove or modify this group is a key aspect of its synthetic utility.

Deprotection (Cleavage of the Tosyl Group): The removal of the tosyl group, or detosylation, is a common and crucial step in many synthetic sequences. This can be achieved under various conditions:

Acidic Conditions: Strong acids, such as trifluoromethanesulfonic acid in the presence of a scavenger like thioanisole, can effectively cleave the N-tosyl bond. researchgate.netrsc.org

Reductive Cleavage: Reagents like sodium naphthalenide can be used for the reductive cleavage of N-tosyl groups. fiu.edu Other methods include the use of low-valent titanium species. organic-chemistry.org Palladium-catalyzed reductive cleavage using a mild reducing agent like isopropanol (B130326) has also been reported for aryl tosylates. rsc.org

The choice of deprotection method depends on the compatibility with other functional groups present in the molecule. The successful removal of the tosyl group from this compound would yield 2-(piperazin-1-yl)ethanol, a versatile building block for further synthesis.

Impact on Synthesis: The use of the tosyl group as a protecting group allows for a regioselective synthetic strategy. By protecting one nitrogen of the piperazine ring, reactions can be directed to the other nitrogen. Following the desired modifications, the tosyl group can be removed to liberate the free amine, which can then be used in subsequent reactions. This strategy is widely employed in the synthesis of complex piperazine-containing pharmaceuticals.

Advanced Structural Characterization and Conformational Analysis of 2 4 Tosylpiperazin 1 Yl Ethanol

Spectroscopic Elucidation of 2-(4-Tosylpiperazin-1-yl)ethanol

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular framework of this compound. By analyzing the interactions of the molecule with electromagnetic radiation, we can deduce its structural formula, identify its constituent functional groups, and confirm its molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, enabling the piecing together of the molecular puzzle.

For this compound, ¹H NMR spectroscopy offers a wealth of information. The aromatic protons of the tosyl group typically appear as two distinct doublets in the downfield region of the spectrum, a consequence of their ortho and meta relationships to the sulfonyl group. The piperazine (B1678402) ring protons exhibit characteristic signals, often as complex multiplets, due to their diastereotopic nature and coupling with adjacent protons. The protons of the ethanol (B145695) substituent, specifically the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms, provide key diagnostic peaks. The chemical shifts and coupling constants of these signals are instrumental in confirming the connectivity of the ethanol moiety to the piperazine ring.

| Proton | Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) | Multiplicity | Coupling Constant (J) in Hz | Number of Protons |

| Tosyl Aromatic | 7.63 | d | 8.0 | 2H |

| Tosyl Aromatic | 7.46 | d | 8.0 | 2H |

| Piperazine CH₂ | 3.73 | t | 4.7 | 4H |

| Piperazine CH₂ | 3.07 | t | 4.8 | 4H |

| Tosyl CH₃ | 2.40 | s | N/A | 3H |

| Ethanol CH₂ | 2.35 | t | 5.3 | 2H |

| Hydroxyl | 1.90 | br s | N/A | 1H |

d: doublet, t: triplet, s: singlet, br s: broad singlet

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon environments within the molecule. The aromatic carbons of the tosyl group, the piperazine ring carbons, the methyl carbon of the tosyl group, and the two carbons of the ethanol substituent will each give rise to distinct signals, the chemical shifts of which are indicative of their electronic environment.

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight of 284.38 g/mol .

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. Alpha-cleavage, a common fragmentation mechanism for amines and alcohols, is expected to be a dominant process. libretexts.org This could involve the cleavage of the C-C bond adjacent to the piperazine nitrogen, leading to the formation of a stable, resonance-stabilized cation. Another likely fragmentation pathway is the cleavage of the bond between the ethanol group and the piperazine ring. The tosyl group itself can also undergo characteristic fragmentation, often resulting in a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion, and a peak at m/z 155, corresponding to the tosyl moiety. The loss of small neutral molecules, such as water from the ethanol group, is also a possibility. libretexts.orglibretexts.org

| m/z | Possible Fragment | Fragmentation Pathway |

| 284 | [C₁₃H₂₀N₂O₃S]⁺ | Molecular Ion (M⁺) |

| 155 | [C₇H₇O₂S]⁺ | Cleavage of the S-N bond |

| 91 | [C₇H₇]⁺ | Fragmentation of the tosyl group |

Infrared (IR) spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key structural features.

A broad absorption band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group in the ethanol moiety. The presence of the tosyl group would be confirmed by strong absorption bands corresponding to the S=O asymmetric and symmetric stretching vibrations, typically found around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic ring and the aliphatic piperazine and ethanol moieties would appear in the 3100-2850 cm⁻¹ region. Furthermore, C-N stretching vibrations of the piperazine ring would be observable in the fingerprint region of the spectrum. mdpi.com

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (Alcohol) | 3500 - 3200 (broad) |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Aliphatic) | 3000 - 2850 |

| S=O (Sulfonamide) | 1350 - 1300 and 1170 - 1150 (strong) |

| C-N (Amine) | 1250 - 1020 |

X-ray Crystallography for Solid-State Structure Determination of Related Piperazine Derivatives

In a hypothetical crystal structure of this compound, one would expect the tosyl group and the ethanol substituent to influence the conformation of the piperazine ring. The bulky tosyl group would likely favor an equatorial position to minimize steric hindrance. The orientation of the ethanol group would be determined by a combination of steric factors and the potential for intermolecular hydrogen bonding involving its hydroxyl group.

Conformational Studies and Intermolecular Interactions in this compound Systems

The conformational flexibility of the piperazine ring and the rotational freedom around the various single bonds in this compound give rise to a range of possible three-dimensional structures. Understanding these conformational preferences and the nature of the intermolecular interactions is crucial for predicting the compound's physical properties and its potential interactions with biological targets.

In solution, the piperazine ring is expected to undergo rapid ring inversion between two chair conformations. The substituents on the nitrogen atoms will interconvert between axial and equatorial positions. The preferred conformation will be the one that minimizes steric strain.

Structure Activity Relationship Sar Investigations of 2 4 Tosylpiperazin 1 Yl Ethanol and Its Analogs

Principles of Structure-Activity Relationships in Drug Discovery

The fundamental concept of SAR is that the biological effect of a chemical compound is directly related to its molecular structure. numberanalytics.com This relationship allows medicinal chemists to predict the activity of new molecules and to modify existing ones to enhance efficacy or reduce side effects. pharmacologymentor.comdrugdesign.org Key principles of SAR in drug discovery include:

Molecular Modification: Altering the chemical structure of a compound to improve its desired biological activity. pharmacologymentor.com

Pharmacophore Identification: Pinpointing the essential structural features of a molecule responsible for its biological action. pharmacologymentor.com

Predictive Modeling: Utilizing existing data to forecast the biological responses of novel compounds. pharmacologymentor.com

SAR analysis is a critical component of the drug discovery process, from lead identification and optimization to minimizing potential toxicity. numberanalytics.comcollaborativedrug.com By understanding how specific structural changes affect a compound's properties, researchers can more efficiently design molecules with improved therapeutic profiles. numberanalytics.com

Influence of Piperazine (B1678402) Ring Substitution on Biological Activity

The piperazine ring is a common scaffold in many biologically active compounds due to its versatile chemical nature and its ability to influence a molecule's physicochemical properties. nih.gov The substitution pattern on the piperazine ring can significantly impact a compound's biological activity.

In a series of studies on piperazine derivatives, it was found that substitutions on the piperazine ring had a notable effect on their biological activities. For instance, replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group led to a significant decrease in activity in some cases. nih.gov Furthermore, the introduction of different substituents on the piperazine ring can modulate a compound's interaction with its biological target.

The nature of the substituent on the piperazine ring, whether aromatic or heterocyclic, plays a crucial role in determining the biological activity of the resulting compound. Research has shown that in some series of compounds, heterocyclic substituents on the piperazine ring result in better activity compared to benzene (B151609) ring substituents. nih.gov

For example, in a study of chalcone-piperazine derivatives, it was observed that compounds with substituents on the benzene ring attached to the piperazine moiety generally exhibited better activity than their unsubstituted counterparts. nih.gov Specifically, para-substituted compounds often showed stronger activity. nih.gov The type of substituent also matters; for instance, the presence of halogen atoms on the benzene ring significantly influenced anti-tumor activity, with fluorine-substituted compounds demonstrating the best results. nih.gov

The following table summarizes the impact of various substituents on the biological activity of piperazine derivatives based on published research findings.

| Compound Series | Substituent Type | Effect on Activity | Reference |

| Chromen-4-one derivatives | Heterocycle vs. Benzene ring | Heterocycle is better than benzene ring. | nih.gov |

| Chalcone-piperazine hybrids | Halogen atoms on benzene ring | Fluorine substitution showed the best anti-tumor activity. | nih.gov |

| 4-amino- 2H-benzo[h] chromen-2-one analogs | Ortho-substituted phenyl analogs | Relatively good inhibitory activity. | nih.gov |

Role of the Tosyl Group in Modulating Biological Activity

The tosyl (p-toluenesulfonyl) group is a functional group that can significantly influence the biological activity of a molecule. While often used as a protecting group in organic synthesis due to the stability of the resulting sulfonamide, its presence in a final compound can modulate its interaction with biological targets. wikipedia.org

The tosyl group can impact a molecule's properties in several ways:

Electronic Effects: The sulfonyl group is strongly electron-withdrawing, which can alter the electron distribution of the entire molecule and influence its binding affinity to a receptor.

Steric Hindrance: The bulky nature of the tosyl group can provide steric hindrance, which may either enhance or hinder the binding of the molecule to its target, depending on the shape and size of the binding pocket.

Lipophilicity: The tosyl group can increase the lipophilicity of a compound, potentially affecting its ability to cross cell membranes.

In a study on the antimalarial agent samroiyotmycin A, it was discovered that the tosyl group was crucial for its biological activity. The tosylated analog showed significantly higher activity than the natural product without the tosyl group. nih.gov This highlights the potential for the tosyl group to be a key pharmacophoric feature.

Structure-activity relationship studies of sulfonylpiperazine analogs have also demonstrated that the position of substituents on the benzenesulfonyl portion can significantly affect potency and selectivity. nih.gov

Contribution of the Ethanol (B145695) Side Chain to Receptor Binding and Efficacy

The hydroxyl group of the ethanol side chain can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the binding pocket of a receptor. These hydrogen bonds can significantly contribute to the binding affinity and stability of the drug-receptor complex.

Furthermore, the flexibility of the ethanol side chain allows it to adopt various conformations, enabling it to fit optimally within the binding site. This conformational adaptability can be critical for achieving high-potency binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-(4-Tosylpiperazin-1-yl)ethanol Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. pharmacologymentor.com

QSAR models are developed by correlating various molecular descriptors with the observed biological activity. These descriptors can be categorized as:

Electronic: such as dipole moment and atomic net charge. walisongo.ac.id

Steric: related to the size and shape of the molecule.

Hydrophobic: such as the partition coefficient (log P). walisongo.ac.id

Topological: describing the connectivity of atoms in the molecule.

For piperazine derivatives, QSAR studies have been successfully employed to understand the structural requirements for various biological activities, including antidepressant effects. nih.gov In one study, 2D-QSAR models were developed for aryl alkanol piperazine derivatives, revealing that descriptors related to atom-type counts, dipole moment, and other properties were influential for their activity. nih.gov

A hypothetical QSAR study on this compound derivatives could involve synthesizing a series of analogs with variations in the substituents on the tosyl group, the piperazine ring, and the ethanol side chain. The biological activity of these compounds would be determined, and a QSAR model would be built to correlate this activity with calculated molecular descriptors.

The following table illustrates the types of descriptors that are often used in QSAR studies and their potential relevance to the activity of this compound derivatives.

| Descriptor Type | Example Descriptors | Potential Influence on Activity | Reference |

| Electronic | Dipole moment, HOMO/LUMO energies | Affects electrostatic interactions with the receptor. | walisongo.ac.idnih.gov |

| Steric | Molecular weight, van der Waals volume | Influences how well the molecule fits into the binding site. | nih.gov |

| Hydrophobic | Log P | Affects membrane permeability and hydrophobic interactions. | walisongo.ac.id |

| Topological | Wiener index, Kier & Hall connectivity indices | Describes the overall shape and branching of the molecule. | nih.gov |

Such a QSAR model could provide valuable insights into the key structural features that govern the biological activity of this class of compounds, facilitating the rational design of more effective analogs.

Biological Activities and Pharmacological Mechanisms of 2 4 Tosylpiperazin 1 Yl Ethanol

Broad Spectrum of Biological Activities Associated with Piperazine (B1678402) Derivatives

The piperazine nucleus, a six-membered ring containing two opposing nitrogen atoms, is recognized as a "privileged structure" in drug discovery. nih.govrsc.org This scaffold is a common feature in a multitude of biologically active compounds, attributable to its unique physicochemical properties. nih.gov The two nitrogen atoms provide a large polar surface area and can act as hydrogen bond acceptors and donors, which often improves water solubility, oral bioavailability, and target affinity. nih.gov

Consequently, piperazine derivatives exhibit a vast range of pharmacological activities and are integral to treatments for diverse medical conditions. nih.govnih.gov These activities include anthelmintic, antimicrobial, anti-inflammatory, anticonvulsant, antihistaminic, antipsychotic, antidepressant, antiviral, and anticancer effects. nih.govnih.govresearchgate.net The versatility of the piperazine ring allows for structural modifications, where even minor changes to the substitution patterns on the nitrogen atoms can result in significant differences in medicinal properties. nih.gov This adaptability has made the piperazine scaffold a focal point for the development of new therapeutic agents to combat a wide array of diseases, including the growing challenge of microbial resistance. nih.govresearchgate.net

Antimicrobial Activities of 2-(4-Tosylpiperazin-1-yl)ethanol Analogs

The rise of multidrug-resistant microbes has created an urgent need for novel antimicrobial agents with different modes of action. researchgate.netresearchgate.net Piperazine derivatives have been extensively explored in this context, demonstrating a broad spectrum of activity against various pathogens. nih.govresearchgate.netrsc.org

Analogs and derivatives of the piperazine scaffold have been synthesized and tested against a wide range of both Gram-positive and Gram-negative bacteria. nih.govsigmaaldrich.cn Studies have shown that many of these compounds exhibit significant antibacterial properties. sigmaaldrich.cnresearchgate.net For instance, certain synthesized piperazine derivatives have shown notable activity against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. nih.govsigmaaldrich.cnresearchgate.net In some cases, the activity of these synthetic compounds has been comparable to standard antibiotics like ampicillin (B1664943) and gentamycin. nih.gov

The structural features of these derivatives play a crucial role in their efficacy. For example, piperazine-containing ciprofloxacin (B1669076) dimers are often described as potent agents against resistant bacterial strains. nih.gov Similarly, the introduction of a nitrophenyl substituent on the piperazine ring has been shown to enhance antibacterial activity. nih.gov

Table 1: Antibacterial Activity of Selected Piperazine Derivatives

| Derivative Type | Bacterial Strains Tested | Observed Activity | Reference(s) |

|---|---|---|---|

| Substituted Piperazine Derivatives | Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli | Significant activity against tested strains. | sigmaaldrich.cn, nih.gov, researchgate.net |

| Phenothiazine-Piperazine Derivatives | Staphylococcus aureus, Bacillus subtilis | Good antibacterial activity. No activity found against E. coli and P. aeruginosa. | apjhs.com |

| Cinnamic Acid and N-Arylpiperazine Derivatives | Staphylococcus aureus, Streptosporangium longisporum, Sarcina lutea, Micrococcus flavus, Clostridium sporogenes, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Salmonella enteritidis, Proteus vulgaris | The majority of compounds displayed in vitro antibacterial activity. | researchgate.net |

| Mannich Bases with Piperazine Moiety | Micrococcus luteus, Bacillus subtilis, Bacillus cereus | Active with MIC values from 125 to 1000 µg/mL. | nih.gov |

In addition to their antibacterial effects, piperazine derivatives have been investigated for their potential as antifungal agents. sigmaaldrich.cnresearchgate.net Research has demonstrated that many synthesized piperazine compounds show significant activity against various fungal species, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. nih.govsigmaaldrich.cnresearchgate.net

Alkylated piperazines and their hybrids with azoles have emerged as a promising class of antifungals. Some of these molecules exhibit broad-spectrum activity, with excellent minimum inhibitory concentration (MIC) values against non-albicans Candida and Aspergillus strains. The mechanism for some of these hybrids is believed to be the disruption of the ergosterol (B1671047) biosynthetic pathway through the inhibition of the 14α-demethylase enzyme. However, other piperazine derivatives, such as those combined with phenothiazine, have shown good activity against Aspergillus species but no activity against Candida albicans. apjhs.com

Table 2: Antifungal Activity of Selected Piperazine Derivatives

| Derivative Type | Fungal Strains Tested | Observed Activity | Reference(s) |

|---|---|---|---|

| Substituted Piperazine Derivatives | Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Many compounds showed significant antifungal properties. | sigmaaldrich.cn, researchgate.net |

| Phenothiazine-Piperazine Derivatives | Aspergillus species, Candida albicans | Good activity against Aspergillus spp.; no activity against C. albicans. | apjhs.com |

| Mannich Bases with Piperazine Moiety | Candida species | High fungistatic activity observed. | nih.gov |

| N-substituted Piperazines | Leptosphaeria nodorum, Mycosphaerella graminicola | Excellent antifungal activities (100% inhibition at 25 mg/L). | |

| Alkylated Piperazine-Azole Hybrids | Non-albicans Candida and Aspergillus strains | Excellent Minimum Inhibitory Concentration (MIC) values. |

Aminoacyl-tRNA synthetases (AaRS) are essential enzymes for protein biosynthesis, making them a key target for the development of novel antimicrobial agents. nih.gov Inhibition of these enzymes halts protein production, leading to the cessation of bacterial growth. nih.gov Mupirocin, a clinically used topical antibiotic, functions by selectively inhibiting bacterial isoleucyl-tRNA synthetase (IleRS). nih.gov

While AaRS enzymes are a validated target, there is limited specific research directly linking a broad range of piperazine derivatives to this particular mechanism of action. The antimicrobial action of some piperazine-based compounds has been attributed to other mechanisms. For example, certain piperazine polymers are believed to act via electrostatic interactions with the microbial cell wall, causing cell lysis. Another reported mechanism for a series of piperazine derivatives against Mycobacterium tuberculosis is the inhibition of the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for fatty acid synthesis, not protein synthesis. rsc.org Therefore, while the piperazine scaffold is explored for antimicrobial properties, direct and widespread inhibition of aminoacyl tRNA synthetases is not its most commonly cited mechanism of action.

Antitumor and Anticancer Properties of this compound Related Compounds

The piperazine scaffold is a prominent feature in numerous compounds developed for anticancer therapy. Its derivatives have been shown to exhibit antiproliferative effects on a wide variety of human cancer cell lines. The incorporation of the piperazine moiety into other molecules, including natural products like bergenin (B1666849) or alkaloids like vindoline (B23647), has led to the creation of potent anticancer agents.

A significant body of research has focused on evaluating the cytotoxic activity of piperazine-related compounds against a panel of human cancer cell lines. These studies reveal that specific substitutions on the piperazine ring are crucial for potent and selective anticancer activity.

Derivatives have shown significant growth inhibition against colon cancer (HCT-116), breast cancer (MCF-7), cervical cancer (HeLa), liver cancer (HePG-2, Huh7), and prostate cancer (PC3) cell lines. For example, certain benzothiazole-piperazine derivatives are highly cytotoxic against HCT-116, MCF-7, and HUH-7 cell lines. In one study, a novel piperazine core compound (PCC) displayed a strong suppressive effect on liver cancer cells (SNU-475 and SNU-423) with low IC50 values, while showing selectivity against cancer cells over normal cells. Similarly, piperazine clubbed with 2-azetidinone has been found to inhibit the growth of HeLa cells.

The table below summarizes the cytotoxic activities of various piperazine derivatives against the specified human cancer cell lines.

Table 3: Cytotoxic Activity of Piperazine Derivatives Against Various Human Cancer Cell Lines

| Derivative Class | Cell Line | Cancer Type | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|---|

| Benzothiazole-piperazine derivatives | HCT-116 | Colorectal | GI50 | 4-25 µM | |

| Quinolinequinones linked to piperazine | HCT-116 | Colorectal | IC50 | - | |

| Benzothiazole-piperazine derivatives | MCF-7 | Breast | GI50 | Active | , |

| 4-Acyl-2-substituted piperazine ureas | MCF-7 | Breast | IC50 | Selectively active vs. normal cells | , |

| Piperazine-linked bergenin derivatives | HeLa | Cervical | IC50 | 1.33 µM (Compound 40) | rsc.org |

| Piperazine clubbed with 2-azetidinone | HeLa | Cervical | IC50 | 29.44 µg/ml (Compound 5e) | |

| Novel Piperazine Core Compound (PCC) | HepG2 (and SNU-475/423) | Liver | IC50 | 6.98 ± 0.11 μg/ml (SNU-475) | |

| Piperine | HepG2 | Liver | IC50 | 97 µM | |

| Arylpiperazine derivatives | PC3 | Prostate | - | Active | |

| Arylpiperazine derivatives (QSAR study) | PC3 | Prostate | Binding Affinity | -7.5 kcal/mol (Compound 5) |

Mechanisms of Action in Anticancer Activity, including Apoptosis Induction and Cell Cycle Arrest

The piperazine scaffold is a core component in numerous compounds investigated for anticancer properties. These derivatives often exert their effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, thereby preventing cancer cell proliferation.

One study on a novel piperazine derivative demonstrated potent anticancer activity by inducing caspase-dependent apoptosis. nih.gov This compound was found to inhibit multiple cancer-related signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gov Inhibition of the PI3K/AKT pathway, which is frequently overactive in many cancers, is a primary mechanism for halting cancer cell proliferation. nih.gov

Similarly, piperidine (B6355638) and piperazine compounds have been shown to activate molecular pathways that lead to apoptosis. nih.gov These mechanisms include the activation of caspase-3, -8, and -9, the upregulation of the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The resulting high Bax/Bcl-2 ratio is a critical trigger for the mitochondrial pathway of apoptosis. nih.gov

Furthermore, various vindoline-piperazine conjugates have shown significant antiproliferative effects across a broad panel of human cancer cell lines, including those for colon, CNS, melanoma, renal, and breast cancers. mdpi.com For instance, a vindoline conjugate featuring a [4-(trifluoromethyl)benzyl]piperazine moiety was particularly effective against a breast cancer cell line with a half-maximal growth inhibition (GI50) value of 1.00 μM. mdpi.com Another piperazine-containing structure, a derivative of ciprofloxacin, was found to induce cell cycle arrest and apoptosis in HCT 116 and A549 cancer cells.

Table 1: Anticancer Mechanisms of Representative Piperazine Derivatives

| Derivative Class | Cell Lines | Mechanism of Action | Reference |

|---|---|---|---|

| Novel Piperazine Compound | K562 (Leukemia), others | Induces caspase-dependent apoptosis; Inhibits PI3K/AKT, Src, and BCR-ABL signaling. | nih.gov |

| Piperine/Piperidine | Various | Activates caspases (3, 8, 9); Increases Bax/Bcl-2 ratio. | nih.gov |

Central Nervous System (CNS) Activities of Piperazine Derivatives

The piperazine ring is a fundamental scaffold for a multitude of CNS-active drugs, including anxiolytics, antidepressants, and antipsychotics. eurekaselect.comresearchgate.net Its derivatives are known to interact with a wide range of neurotransmitter receptors. researchgate.netijrrjournal.com

Piperazine derivatives exhibit diverse ligand properties, acting as agonists, antagonists, or modulators at various neurotransmitter receptors. ijrrjournal.com The specific activity is highly dependent on the substituents attached to the piperazine core. ijrrjournal.com

Serotonin (B10506) Receptors: Many piperazine compounds show high affinity for serotonin (5-HT) receptors. For example, 1-(2-pyrimidinyl)-piperazine derivatives have been studied for their affinity at 5-HT1A and 5-HT2A receptors, with some showing high selectivity for the 5-HT2A subtype. nih.gov Structure-activity relationship studies on 1-(3-chlorophenyl)piperazines have also detailed the requirements for high affinity at 5-HT1A receptor sites. acs.org

Dopamine (B1211576) Receptors: The piperazine moiety is a key element in compounds designed to modulate dopamine receptors, which are crucial in treating conditions like psychosis. google.com

Opioid Receptors: Certain 4-substituted piperazine compounds display low nanomolar binding affinity for both mu-opioid (MOR) and delta-opioid (DOR) receptors, with some acting as MOR agonists and DOR antagonists. ijrrjournal.com

Histamine (B1213489) and Sigma Receptors: In the search for novel pain therapies, piperazine derivatives have been identified as potent antagonists for both histamine H3 and sigma-1 receptors. acs.org

NMDA Receptors: Recently, AI-driven drug discovery has identified piperazine derivatives as positive allosteric modulators (PAMs) of NMDA receptors, which could offer a new approach for treating depression. acs.org

The therapeutic effects of piperazine derivatives in the CNS are achieved through the modulation of various neurotransmitter systems.

Monoaminergic Systems: Piperazine analogs are well-known to activate monoamine pathways, which is central to their use as antidepressants and anxiolytics. researchgate.net For instance, the anxiolytic drug gepirone, an aryl-piperazine, is believed to exert its anti-aggressive effects by blocking 5-HT receptors. ijrrjournal.com The modulation of dopamine, norepinephrine, and serotonin systems is a key strategy in developing treatments for depression and psychosis. google.com

GABAergic System: Some piperazine compounds exhibit GABAergic action, contributing to their biological effects. ijrrjournal.com

Cholinergic System: In the context of cognitive enhancement, piperazine derivatives have been designed as dual-binding site inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. hilarispublisher.com By inhibiting AChE, these compounds increase cholinergic neurotransmission, which is beneficial in treating cognitive dysfunction. hilarispublisher.com

Enzyme Inhibitory Potency

The inclusion of a tosyl group, which is a sulfonamide, in the structure of this compound strongly suggests potential activity as an enzyme inhibitor, particularly against carbonic anhydrases.

Carbonic anhydrases are a family of metalloenzymes that play critical roles in numerous physiological processes. nih.gov The sulfonamide group (–SO2NH2) is the quintessential chemical feature for potent CA inhibition. nih.gov Compounds containing this moiety are investigated for the treatment of glaucoma, edema, epilepsy, and cancer. mdpi.com

Several human CA isozymes (hCA) are important drug targets:

hCA I and hCA II (Cytosolic): These are widespread and physiologically significant. hCA II is a major target for diuretics and anti-glaucoma drugs. nih.gov

hCA IX and hCA XII (Transmembrane): These isozymes are overexpressed in many hypoxic tumors and are associated with cancer progression and poor prognosis. nih.govchemrxiv.org They are validated targets for novel anticancer agents. nih.gov

Studies on benzenesulfonamides and heterocyclic sulfonamides show potent, nanomolar-level inhibition of these isozymes. nih.govnih.gov For example, a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides showed Ki (inhibition constant) values in the range of 316.7–533.1 nM against hCA I and 412.5–624.6 nM against hCA II. nih.gov Other sulfonamides have demonstrated potent inhibition of the tumor-associated hCA IX, with Ki values between 14-50 nM. nih.gov Pyrazolo[4,3-c]pyridine sulfonamides have also been identified as potent inhibitors of hCA I, II, IX, and XII. mdpi.com Given that this compound contains a benzenesulfonamide (B165840) derivative (the tosyl group), it is a strong candidate for inhibition of various CA isozymes.

Table 2: Inhibitory Activity (Ki, nM) of Representative Sulfonamides Against hCA Isozymes

| Compound Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

|---|---|---|---|---|---|

| Pyrazolo[4,3-c]pyridines | 58.8 - 8010 | 10.3 - 1011 | 30.5 - >10000 | 7.9 - 105.4 | mdpi.com |

| Pyrazoline Benzenesulfonamides | 316.7 - 533.1 | 412.5 - 624.6 | N/A | N/A | nih.gov |

| Aromatic/Heterocyclic Sulfonamides | N/A | N/A | 14 - 50 | N/A | nih.gov |

| Acetazolamide (Reference Drug) | 278.8 | 293.4 | 25 | 5.7 | nih.govnih.govmdpi.com |

N/A: Data not available in the cited source.

Beyond carbonic anhydrase, the versatile piperazine scaffold, often in combination with a sulfonamide or a related group, has been explored for the inhibition of other enzymes. A recent study synthesized a series of 1-tosyl piperazine-dithiocarbamate hybrids and evaluated them as inhibitors of tyrosinase , an enzyme involved in melanin (B1238610) production. nih.gov Several of these compounds showed excellent tyrosinase inhibition, with IC50 values ranging from 6.88 to 34.8 µM, indicating that the tosyl piperazine structure can be effectively targeted against this enzyme. nih.gov

Receptor Interaction Studies for this compound: An Overview

The specific receptor binding profile of the chemical compound this compound has not been extensively detailed in publicly available scientific literature. While the broader class of piperazine-containing molecules is known for a wide range of pharmacological activities, including interactions with various central nervous system receptors, specific quantitative data such as binding affinities (Kᵢ values) or half-maximal inhibitory concentrations (IC₅₀ values) for this compound at different receptor subtypes are not documented in the current body of research.

The structural motif of a piperazine ring is a common feature in many biologically active compounds, often conferring affinity for neurotransmitter receptors. Generally, derivatives of piperazine have been investigated for their potential to interact with a variety of receptors, including but not limited to:

Serotonin (5-HT) Receptors: Various substituted piperazines have been shown to possess affinity for different 5-HT receptor subtypes.

Dopamine (D) Receptors: The piperazine scaffold is also a key component of many dopamine receptor antagonists and agonists.

Adrenergic Receptors: Interactions with alpha (α) and beta (β) adrenergic receptors have been noted for certain piperazine derivatives.

Imidazoline (B1206853) Receptors: Some related structures containing a piperazine-like moiety have been evaluated for their affinity to imidazoline receptors.

Despite these general trends for the broader chemical class, specific experimental data from receptor interaction studies for this compound are not available. Therefore, a detailed data table of its receptor binding profile cannot be provided at this time. Further pharmacological screening and in-vitro assays would be necessary to elucidate the specific receptor interaction profile of this compound.

Applications in Medicinal Chemistry and Drug Discovery for 2 4 Tosylpiperazin 1 Yl Ethanol

2-(4-Tosylpiperazin-1-yl)ethanol as a Pharmaceutical Intermediate and Versatile Building Block

This compound is a bifunctional molecule that serves as a valuable intermediate and a versatile building block in the synthesis of more complex pharmaceutical compounds. Its structure is characterized by a central piperazine (B1678402) ring, which is a common motif in many approved drugs due to its favorable pharmacokinetic properties. nih.govmdpi.com The piperazine core often imparts increased water solubility to drug candidates, a crucial factor for bioavailability. nih.gov

The molecule possesses two key reactive sites that allow for further chemical modifications. The hydroxyl (-OH) group of the ethanol (B145695) moiety can undergo various reactions, such as oxidation to form an aldehyde or ketone. The tosyl (p-toluenesulfonyl) group is an excellent leaving group, facilitating nucleophilic substitution reactions at the nitrogen atom to which it is attached. This dual reactivity allows for the systematic and controlled introduction of various functional groups, making it a highly adaptable component in multi-step synthetic pathways.

The synthesis of this compound itself can be achieved through a two-stage process involving the tosylation of piperazine followed by hydroxyethylation with 2-chloroethanol (B45725). The presence of the tosyl group not only activates the piperazine ring for certain reactions but also enhances the compound's lipophilicity, which can improve its ability to cross cellular membranes.

Scaffold for Novel Drug Development and Chemical Libraries

The structural framework of this compound makes it an ideal scaffold for the development of novel drugs and the generation of chemical libraries for high-throughput screening. nih.gov A scaffold in medicinal chemistry refers to a core molecular structure to which various substituents can be attached to create a collection of related compounds, or a library. The piperazine scaffold is considered a "privileged structure" because it is known to bind to multiple biological targets. nih.gov

By leveraging the reactive handles of this compound, medicinal chemists can systematically synthesize a large number of derivatives. For instance, the hydroxyl group can be derivatized to form ethers or esters, while the tosyl group can be substituted with a wide array of aryl or alkyl groups through methods like the Buchwald-Hartwig coupling or nucleophilic aromatic substitution. mdpi.com

This systematic derivatization allows for the exploration of the structure-activity relationship (SAR), which is fundamental to understanding how chemical structure relates to biological activity. The resulting libraries of compounds can then be screened against various biological targets to identify new drug candidates. For example, a study on the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles demonstrated the creation of a library of 30 different compounds from a piperazine ethanol-like core, which were then evaluated as potential inhibitors of acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1). mdpi.com

Lead Compound Identification and Optimization in Drug Discovery

The process of drug discovery often begins with the identification of a "hit" compound from a high-throughput screen, which shows activity against a biological target. wikipedia.org This hit then undergoes a process of optimization to become a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. wikipedia.org this compound and its derivatives are well-suited for this hit-to-lead optimization process. wikipedia.org

Once a derivative of this compound is identified as a hit, its structure can be systematically modified to improve its drug-like properties. The initial hits from screening often have binding affinities in the micromolar range, and through optimization, these can be improved to the more potent nanomolar range. wikipedia.org

The key features of the this compound scaffold that are beneficial for lead optimization include:

Modifiable Vector Points: The ethanol and tosyl groups provide clear points for chemical modification to explore the SAR.

Improved Pharmacokinetics: The piperazine ring can enhance the solubility and other pharmacokinetic parameters of the lead compound. nih.gov

Structural Rigidity and Flexibility: The piperazine ring provides a degree of rigidity, while the ethanol side chain offers flexibility, which can be fine-tuned to optimize binding to the target protein.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are often employed to guide the optimization process by predicting how different structural modifications will affect binding affinity and other properties. nih.gov

Design and Synthesis of Multi-target Inhibitors Incorporating the this compound Moiety

Complex diseases, such as cancer and neurodegenerative disorders, often involve multiple biological pathways. nih.govnih.gov This has led to the development of multi-target drugs, which are designed to interact with several targets simultaneously to achieve a more potent therapeutic effect or to reduce side effects. nih.gov The this compound moiety represents a valuable scaffold for the design of such multi-target inhibitors.

The strategy for designing multi-target drugs often involves combining the pharmacophores of two or more known inhibitors into a single molecule. nih.gov The versatile nature of the this compound scaffold allows it to serve as a linker or central core to which different pharmacophoric groups can be attached. For example, one pharmacophore could be introduced by modifying the ethanol group, while another could be appended by substituting the tosyl group.

Recent research has focused on developing multi-target-directed ligands for complex conditions like Alzheimer's disease, often utilizing piperazine-based scaffolds to target multiple components of the disease pathology, such as acetylcholinesterase and beta-amyloid aggregation. jneonatalsurg.com While specific examples using the this compound moiety are not yet widely reported, its chemical tractability makes it a promising candidate for this approach. The development of such polypharmacological agents is a growing area of interest in medicinal chemistry. nih.gov

Role of this compound in Drug Repurposing Initiatives

Drug repurposing, or repositioning, is the process of identifying new therapeutic uses for existing or failed drugs. This strategy can significantly reduce the time and cost of drug development. While there are no specific, documented drug repurposing initiatives centered on this compound itself, the broader class of piperazine-containing drugs offers a fertile ground for such exploration.

Many approved drugs with a piperazine core are used to treat a variety of conditions, including psychiatric disorders, allergies, and infectious diseases. nih.gov The structural similarities between these drugs and derivatives of this compound suggest that libraries of these compounds could be screened for new activities.

For example, a computational study investigated the repurposing of cyclizine (B1669395) derivatives, which contain a piperazine ring, as potential antihyperlipidemic agents based on their structural similarity to the established drug fenofibrate. This highlights the potential for identifying new therapeutic applications for compounds containing the piperazine scaffold. As a versatile building block, this compound could be used to synthesize analogs of known drugs for repurposing screens, potentially leading to the discovery of new treatments for a wide range of diseases.

Theoretical and Computational Studies on 2 4 Tosylpiperazin 1 Yl Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of 2-(4-Tosylpiperazin-1-yl)ethanol. These calculations can optimize the molecular geometry of the compound and predict its infrared (IR) vibrational frequencies, which can then be compared with experimental data for validation.

By analyzing the distribution of electron density, DFT can elucidate the reactivity of different parts of the molecule. For instance, the hydroxyl group can be identified as a site for oxidation reactions, leading to the formation of a ketone or aldehyde. Conversely, the tosyl group is susceptible to reduction, which would yield a piperazine (B1678402) derivative. Furthermore, the tosyl group can undergo substitution reactions with various nucleophiles, enabling the synthesis of a diverse range of derivatives.

Key parameters derived from quantum chemical calculations include:

| Parameter | Description | Significance for this compound |

| Optimized Molecular Geometry | The lowest energy, three-dimensional arrangement of atoms in the molecule. | Provides insights into the compound's shape and how it might interact with biological targets. |

| Vibrational Frequencies | Theoretical prediction of infrared absorption bands. | Used to confirm the structure of the synthesized compound by comparing with experimental IR spectra. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | The energy gap between HOMO and LUMO indicates the chemical reactivity and stability of the molecule. |

| Electrostatic Potential Maps | Visual representation of charge distribution on the molecule's surface. | Helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. |

These computational insights are crucial for designing synthetic routes and for understanding the intrinsic properties of this compound that influence its biological activity.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor or enzyme. researchgate.net This method is pivotal in medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net For derivatives of this compound, docking studies have been employed to predict their binding affinity and interaction modes with various biological targets.

The process involves placing the 3D structure of the ligand into the binding site of the target protein and calculating the binding energy for different conformations. A lower binding energy generally indicates a more stable and favorable interaction. Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. nih.gov

For example, in the study of related piperazine-containing compounds, docking simulations have shed light on the crucial electrostatic interactions that determine their affinity for specific receptors, such as serotonin (B10506) receptors. nih.gov These simulations can guide the design of new derivatives with improved binding and selectivity.

A typical output from a molecular docking study includes:

| Parameter | Description | Implication for Drug Design |

| Binding Affinity (or Docking Score) | An estimation of the binding free energy, typically in kcal/mol. | A lower score suggests a stronger binding interaction between the ligand and the target. |

| Binding Pose | The predicted 3D orientation of the ligand within the binding site. | Reveals the specific atoms and functional groups involved in the interaction. |

| Key Residue Interactions | Identification of amino acid residues in the target protein that form significant bonds with the ligand. | Provides a roadmap for modifying the ligand to enhance its binding affinity and specificity. |

Molecular Dynamics Simulations for Conformational Behavior and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is essential for understanding the conformational behavior of this compound and its derivatives, as well as the dynamics of their binding to biological targets.

MD simulations can reveal how the ligand and protein adapt to each other upon binding, a phenomenon known as "induced fit." They can also be used to assess the stability of the ligand-protein complex over a period of time, providing a more accurate prediction of binding affinity. For instance, MD simulations have been used to confirm the stability of inhibitors within the active sites of proteins, demonstrating their potential as drug candidates.

Key insights from MD simulations include:

| Parameter | Description | Significance |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of a superimposed protein or ligand over time. | Indicates the stability of the system; a stable RMSD suggests the complex has reached equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Highlights flexible regions of the protein that may be important for ligand binding or protein function. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and target over the simulation time. | Provides a detailed understanding of the key interactions that stabilize the complex. |

Artificial Intelligence (AI) and Machine Learning Applications in Predicting Biological Activity of this compound Derivatives

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid prediction of biological activities for large numbers of compounds. researchgate.net These technologies are particularly valuable for exploring the vast chemical space of derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR) is a prominent ML approach used to develop models that correlate the chemical structure of a compound with its biological activity. nih.gov By training on a dataset of compounds with known activities, these models can predict the activity of new, untested derivatives. nih.gov This allows for the prioritization of compounds for synthesis and experimental testing, saving time and resources. nih.gov

Various ML algorithms, such as multiple linear regression, random forest regression, and gradient boosting, can be employed to build QSAR models. nih.gov The performance of these models is evaluated based on statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²), which indicate the model's predictive power. mdpi.com

The application of AI and ML in this context includes:

| Application | Description | Impact on Drug Discovery |

| QSAR Modeling | Develops mathematical models to predict biological activity based on molecular descriptors. preprints.org | Enables virtual screening of large compound libraries to identify promising candidates. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of compounds. | Helps to identify compounds with favorable pharmacokinetic and safety profiles early in the discovery process. |

| De Novo Drug Design | Generative AI models can design entirely new molecules with desired biological activities. researchgate.net | Accelerates the discovery of novel drug candidates with optimized properties. |

The integration of these computational and theoretical approaches provides a powerful framework for the rational design and development of novel therapeutic agents based on the this compound scaffold.

Future Perspectives and Research Directions for 2 4 Tosylpiperazin 1 Yl Ethanol

Development of More Potent and Selective Analogs

The core structure of 2-(4-Tosylpiperazin-1-yl)ethanol offers a versatile platform for the synthesis of a diverse library of analogs with potentially enhanced potency and selectivity for various biological targets. The piperazine (B1678402) ring is a common feature in many FDA-approved drugs, highlighting its favorable physicochemical properties for drug development. mdpi.comnih.gov

Future research will likely focus on systematic modifications of the this compound structure. This includes substitutions on the tosyl group's aromatic ring, alterations of the ethanol (B145695) side chain, and modifications to the piperazine core itself. For instance, the introduction of different functional groups could modulate the compound's electronic and steric properties, leading to improved binding affinity and selectivity for specific receptors or enzymes.

A study on piperazine sulfonamide analogs demonstrated that minor structural changes could significantly impact inhibitory activity against α-amylase, with some analogs showing activity comparable to the standard drug acarbose. nih.gov This underscores the potential for developing highly potent and selective inhibitors through targeted analog synthesis.

Table 1: Potential Modifications for Analog Development of this compound

| Structural Moiety | Potential Modifications | Desired Outcome |

| Tosyl Group | Substitution with electron-donating or -withdrawing groups | Enhanced target binding and selectivity |

| Piperazine Ring | Introduction of alkyl or aryl substituents | Improved pharmacokinetic properties |

| Ethanol Side Chain | Esterification, etherification, or replacement with other functional groups | Modulation of solubility and metabolic stability |

Exploration of Novel Therapeutic Areas

While the specific therapeutic applications of this compound are not well-defined, the broader family of piperazine derivatives has shown efficacy in a wide range of diseases. researchgate.netnih.gov This suggests that this compound and its analogs could be repurposed or developed for new therapeutic indications.

Recent research has highlighted the potential of piperazine-containing compounds in several novel areas:

Oncology: Piperazine derivatives have been investigated as inhibitors of key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway. mdpi.complos.org Some have also shown promise as PARP-1 inhibitors, which are crucial in treating certain types of cancer. acs.org The structural backbone of this compound could be a starting point for designing new anticancer agents.

Neurodegenerative Diseases: The piperazine scaffold is a key component of drugs targeting central nervous system disorders. researchgate.netnih.gov Research into novel benzimidazole-based piperazine derivatives has shown potential for acetylcholinesterase and butyrylcholinesterase inhibition, relevant for Alzheimer's disease. nih.gov

Infectious Diseases: The global threat of infectious diseases necessitates the development of new antimicrobial and antiviral agents. Piperazine-based compounds have been explored as potential inhibitors of SARS-CoV-2 protease and other viral targets. nih.gov

Metabolic Disorders: Piperazine sulfonamide analogs have been synthesized and evaluated as inhibitors of α-amylase, an important target in the management of type 2 diabetes. nih.gov

Integration of Advanced In Silico Approaches

The design and discovery of novel drugs based on the this compound scaffold can be significantly accelerated through the use of advanced computational methods. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are powerful tools for predicting the biological activity and pharmacokinetic properties of new compounds. mdpi.comnih.gov

A study on piperazine derivatives as mTORC1 inhibitors successfully used DFT, QSAR, and ADME analyses to identify promising new candidates. mdpi.com Similarly, molecular docking has been instrumental in understanding the binding interactions of piperazine sulfonamides with α-amylase. nih.gov For this compound, these approaches can be used to:

Virtually screen large libraries of analogs to identify those with the highest predicted affinity for a specific target.

Predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to prioritize those with favorable drug-like characteristics. nih.gov

Elucidate the binding modes of active compounds at the molecular level, guiding the design of more potent and selective derivatives.

The integration of artificial intelligence and machine learning is also poised to revolutionize the drug discovery process for compounds like this compound, enabling the rapid identification and optimization of novel therapeutic agents. acs.org

Translational Research Pathways

The successful translation of a promising compound from the laboratory to the clinic requires a well-defined research pathway. For agents based on this compound, this would involve a multi-step process.

Initially, promising analogs identified through in silico screening and initial in vitro assays would undergo more extensive preclinical evaluation. This includes detailed pharmacological profiling to confirm their mechanism of action and selectivity.

Subsequently, lead compounds would be subjected to in vivo studies in relevant animal models of disease to assess their efficacy and pharmacokinetic profiles. For example, a study on trisubstituted piperazine derivatives as SARS-CoV-2 main protease inhibitors demonstrated a significant improvement in oral bioavailability in rats for an optimized compound. acs.org

The development of robust and scalable synthetic routes is also a critical aspect of translational research, ensuring that large quantities of the drug candidate can be produced for clinical trials. nih.gov A review of FDA-approved piperazine-containing drugs highlights various synthetic methodologies that could be adapted for the large-scale production of this compound derivatives. mdpi.com

Finally, successful preclinical development would pave the way for investigational new drug (IND) enabling studies and subsequent clinical trials in humans to evaluate the safety and efficacy of the new therapeutic agent.

Q & A

Q. What are the established synthetic routes for 2-(4-Tosylpiperazin-1-yl)ethanol, and what key reaction conditions influence yield?

Methodological Answer: The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example, in oxazolo[4,5-d]pyrimidine derivatives, the 4-tosylpiperazinyl group is introduced via reactions with tosyl chloride under basic conditions (e.g., triethylamine in DMF) . Key factors influencing yield include:

- Temperature control : Reactions are often conducted at room temperature to avoid side reactions.

- Base selection : Triethylamine (EtN) is commonly used to neutralize HCl byproducts during tosylation.

- Solvent compatibility : Polar aprotic solvents like DMF enhance reagent solubility and reaction efficiency.

Reported yields for analogous compounds range from 71% to 77% under optimized conditions .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer: While specific toxicological data for this compound is limited, safety protocols for structurally similar piperazine derivatives include:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .

- Storage : Store in a cool (<25°C), dry, and well-ventilated area, away from oxidizers and incompatible materials. Stability is maintained in airtight containers under inert gas (e.g., nitrogen) .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: Characterization involves a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. For example, aromatic protons in tosyl groups appear as distinct singlets (δ ~7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles for stereochemical confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer: Contradictions in spectral data (e.g., NMR shifts) may arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

- Standardized conditions : Use deuterated solvents (e.g., DMSO-d) and consistent concentrations.

- 2D NMR techniques : HSQC and HMBC experiments clarify coupling networks and resolve overlapping signals .

- Comparative analysis : Cross-reference with crystallographic data (e.g., C–C bond lengths from SHELX-refined structures) to validate assignments .

Q. What computational methods are effective in predicting the physicochemical properties of this compound?

Methodological Answer: Thermodynamic frameworks and quantum mechanical calculations are valuable:

- Vaporization enthalpy : The "centerpiece" approach calculates contributions from functional groups (e.g., –OH, tosyl) using group-additivity principles .

- Solubility prediction : COSMO-RS simulations estimate log values based on molecular polarity and solvent interactions.

- Density Functional Theory (DFT) : Optimizes molecular geometry and predicts IR vibrational frequencies for comparison with experimental data .

Q. What strategies optimize the regioselectivity in tosylation reactions during the synthesis of this compound?

Methodological Answer: Regioselective tosylation of piperazine derivatives can be achieved through:

- Steric control : Bulky substituents on piperazine direct tosylation to less hindered nitrogen atoms.

- pH modulation : Mildly acidic conditions (pH ~5–6) favor mono-tosylation by protonating competing nucleophilic sites .

- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。